cis-Quaternary alcohol
Description
Significance of Quaternary Stereocenters in Complex Molecular Architectures
Quaternary stereocenters are integral features in a vast array of bioactive natural products and pharmaceutical agents. acs.orgbohrium.comrsc.org Their incorporation into a molecular framework imparts significant structural and functional properties. A key attribute is the introduction of conformational rigidity. bohrium.comacs.org By locking specific regions of a molecule into a more defined orientation, a spirocyclic quaternary carbon, for example, can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. bohrium.com
Furthermore, the presence of a quaternary stereocenter dramatically increases the three-dimensionality of a molecule. bohrium.comacs.org This "sp3-richness" allows for the exploration of novel chemical space, moving away from the flat, aromatic structures that have traditionally dominated medicinal chemistry. nih.gov Molecules with greater three-dimensionality can form more specific and effective interactions with the complex pockets of target proteins. bohrium.com This is evident in numerous natural products, such as communesin F and perophoramidine, where vicinal all-carbon quaternary stereocenters are defining architectural elements. acs.org The ability to construct these centers stereoselectively is therefore critical for the synthesis of new therapeutic agents and chemical probes. bohrium.comnih.gov
Stereochemical Challenges in the Construction of cis-Quaternary Carbon Centers
The synthesis of quaternary carbon centers is fundamentally challenging due to severe steric hindrance. pnas.orgresearchgate.netpnas.org Forming a carbon-carbon bond at a site already bearing three substituents requires overcoming significant steric repulsion, which can impede the reaction or prevent it altogether. This problem is magnified when attempting to create a quaternary stereocenter, where not just bond formation but also precise control of stereochemistry is required. acs.orgpnas.org
The challenge escalates dramatically when constructing vicinal stereocenters, where one is a quaternary carbon. The goal is to control the relative orientation (diastereoselectivity) of the two adjacent centers. Creating a cis relationship is often particularly arduous. The steric bulk around the developing quaternary center typically directs incoming reagents to the opposite face, favoring a trans product to minimize steric clash. This is illustrated in intramolecular iodo-aldol cyclizations, which are highly trans-selective due to a chelated chair transition state that places bulky groups on opposite faces. organic-chemistry.org
Achieving a cis configuration requires overcoming this inherent steric bias. It often necessitates highly specialized catalytic systems or substrate designs that can enforce a specific, otherwise unfavorable, reaction pathway. For instance, the samarium diiodide (SmI2)-mediated pinacol (B44631) coupling of a meso-cyclic 1,3-dione has been used to create fused carbocyclic compounds featuring a quaternary center adjacent to a cis-1,2-diol moiety, demonstrating a successful, albeit specific, solution to this problem. nih.gov The construction of contiguous quaternary centers, a situation where two such centers are adjacent, represents one of the most daunting challenges in modern synthesis, as the steric impediment is compounded. rsc.orgpnas.orgthieme-connect.com
Historical Context and Evolution of Stereoselective Synthetic Strategies for Quaternary Alcohols
The intellectual framework for stereoselective synthesis began with early models like Cram's rule in 1952, which provided a basis for predicting the outcome of nucleophilic additions to carbonyls with existing chirality. rsc.org However, these initial strategies relied on substrate control and were limited in scope. The major evolution in the field has been the development of catalytic asymmetric methods, which allow for the synthesis of chiral molecules from achiral precursors using only a small amount of a chiral catalyst. pnas.orgrsc.org
The journey to create quaternary alcohols has mirrored this broader evolution. Early methods were often stoichiometric or lacked general applicability. The modern era is defined by the development of powerful catalytic systems capable of overcoming the steric challenges involved. nih.govpnas.org Key strategies that have been refined for this purpose include:
Conjugate Additions: The asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool. nih.govrsc.org For example, palladium-catalyzed additions of arylboronic acids to cyclic enones have been developed to create β-benzylic quaternary stereocenters with high enantioselectivity. nih.gov
Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of prochiral enolates is another cornerstone strategy. nih.govacs.org This method allows for the formation of α-quaternary stereocenters in a variety of carbonyl compounds. nih.gov More advanced iridium-catalyzed versions can generate vicinal quaternary and tertiary stereocenters in a single step. nih.gov
Cycloaddition and Cyclization Reactions: Reactions that form rings, such as the Diels-Alder reaction or intramolecular benzoin (B196080) reactions, can be guided by chiral catalysts to set multiple stereocenters, including quaternary ones, with high control. rsc.orgnih.gov Chiral titanium complexes, for example, have been used to promote enantioselective photoenolization/Diels–Alder (PEDA) reactions to build polycyclic structures with vicinal all-carbon quaternary centers. rsc.org Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze intramolecular crossed benzoin reactions to yield bicyclic tertiary alcohols with adjacent quaternary stereocenters. nih.gov
Metal-Catalyzed Couplings and Hydroalkylations: Newer methods continue to emerge, such as rhodium-catalyzed hydroalkylation of dienes with oxazolones to create N-substituted quaternary carbons adjacent to a tertiary center. rsc.orgunc.edu
This progression from stoichiometric, substrate-controlled reactions to highly efficient and selective catalytic processes highlights the rapid advancement in synthetic organic chemistry, enabling the once-formidable challenge of constructing cis-quaternary alcohols to become an achievable objective.
Research Findings: Catalytic Systems for Quaternary Center Formation
| Reaction Type | Catalyst System | Substrates | Key Outcome | Reference(s) |
| Asymmetric Allylic Alkylation | Palladium-pyridinooxazoline complex | Prochiral enolates, Allylic electrophiles | Access to α-quaternary stereocenters | nih.gov |
| Conjugate Addition | Copper(II)-bisoxazoline complex | 3-Halooxindoles, Malonic esters | Benzylic quaternary stereocenters in oxindoles | nih.gov |
| Conjugate Addition | Palladium-pyridinooxazoline complex | Cyclic enones, Arylboronic acids | β-Benzylic quaternary stereocenters | nih.gov |
| Iodo-aldol Cyclization | Titanium tetrachloride (TiCl4) | α-Substituted enoate aldehydes/ketones | trans-Selective vicinal quaternary/tertiary centers | organic-chemistry.org |
| Photoenolization/Diels-Alder | Chiral Titanium complex | Hydroxy-o-quinodimethanes, Dienophiles | Vicinal all-carbon quaternary centers | rsc.org |
| Intramolecular Benzoin Reaction | N-Heterocyclic Carbene (NHC) | Keto-aldehydes | Bicyclic tertiary alcohols with bridgehead quaternary centers | nih.gov |
| Pinacol Coupling | Samarium Diiodide (SmI2) | meso-Cyclic 1,3-diones | Fused carbocycles with a quaternary center and a cis-1,2-diol | nih.gov |
| Hydroalkylation | (CDC)–Rh-catalyzed system | Dienes, 1,3-oxazol-5(4H)-ones | Vicinal tertiary and N-substituted quaternary centers | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1100676-15-0 |
|---|---|
Molecular Formula |
C29H42NO7+ |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H42NO7/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3/q+1/t24-,30-/m1/s1 |
InChI Key |
XFGQBTJDTYNZPQ-AYWVHJORSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
Origin of Product |
United States |
Methodologies for the Stereoselective Synthesis of Cis Quaternary Alcohols
Catalytic Asymmetric Approaches to Quaternary Stereocenters
Catalytic asymmetric synthesis provides an efficient and atom-economical pathway to chiral molecules. In the context of cis-quaternary alcohols, transition metal catalysis has emerged as a powerful tool, allowing for the enantioselective formation of C-C bonds and the construction of quaternary stereocenters with high levels of control.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for Quaternary Alcohol Precursors
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established and versatile method for the formation of C-C bonds. This reaction has been successfully applied to the synthesis of precursors for quaternary alcohols by generating quaternary carbon centers. nih.gov The reaction typically involves the coupling of a nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst.
In a notable application, nonstabilized ketone enolates have been used as nucleophiles in palladium-catalyzed AAA to generate quaternary centers in excellent yield and enantioselectivity. nih.gov Optimized conditions for this transformation often involve the use of a strong base like lithium diisopropylamide (LDA), a Lewis acid such as trimethyltin (B158744) chloride, and a chiral palladium complex. nih.gov The choice of ligand is critical for achieving high enantioselectivity, with cyclohexyldiamine-derived chiral ligands proving effective. nih.gov This methodology is applicable to a variety of cyclic ketones, including α-tetralones, cyclohexanones, and cyclopentanones, as well as various allylic carbonates as electrophiles. nih.gov
A key aspect of this method is the ability to control the absolute configuration of the newly formed stereocenter. The stereochemical outcome is generally consistent with models where steric factors dictate the facial selectivity of the nucleophilic attack. nih.gov The resulting quaternary-substituted products are versatile intermediates that can be further elaborated to afford the desired cis-quaternary alcohols.
More recent advancements have expanded the scope of palladium-catalyzed AAA to include the use of nonactivated racemic terminal allylic alcohols as electrophiles. chinesechemsoc.orgchinesechemsoc.org This has been demonstrated in the synthesis of 2-spirocyclic-indoline derivatives, where a palladium-catalyzed asymmetric allylic alkylation of 1-(indol-2-yl)cyclobutanols is followed by an α-iminol rearrangement. chinesechemsoc.orgchinesechemsoc.org This tandem process allows for the construction of two contiguous stereocenters, one of which is an all-carbon quaternary center, with high chemo-, regio-, diastereo-, and enantioselectivities. chinesechemsoc.orgchinesechemsoc.org The success of this approach relies on the careful control of reaction conditions to favor C3-allylic alkylation over competing N- or O-alkylation pathways. chinesechemsoc.org
| Nucleophile | Electrophile | Catalyst System | Product Type | Yield | Enantioselectivity (ee) | Ref |
| Ketone Enolates | Allylic Carbonates | [Pd(π-allyl)Cl]₂ / Chiral Diamine Ligand | Quaternary Ketones | Excellent | High | nih.gov |
| 1-(Indol-2-yl)cyclobutanols | Racemic Allylic Alcohols | Pd(0) / Chiral Ligand | 2-Spirocyclic-indolines | High | Excellent | chinesechemsoc.orgchinesechemsoc.org |
| Pyrazol-5-ones | Allylarenes | Pd(0) / Chiral Phosphoramidite / Chiral Phosphoric Acid | α-Quaternary Carbonyls | Good | Excellent | snnu.edu.cn |
Transition Metal-Catalyzed C-C Bond Forming Reactions
A broad range of transition metals beyond palladium have been utilized to catalyze C-C bond forming reactions for the synthesis of quaternary stereocenters. These methods often offer complementary reactivity and selectivity, expanding the toolkit available to synthetic chemists.
Iridium catalysis has proven particularly effective in the enantioselective formation of all-carbon quaternary centers through C-H functionalization. A significant breakthrough in this area is the iridium-catalyzed diene hydrohydroxymethylation, which utilizes methanol (B129727) as a C1 feedstock. nih.govnortheastern.edu This reaction involves the formal insertion of a 2-substituted diene into the C-H bond of methanol, leading to the formation of neopentyl alcohols with excellent levels of enantioselectivity. nih.gov The reaction is catalyzed by an iridium complex modified with a chiral phosphine (B1218219) ligand, such as PhanePhos. nih.govnih.gov
Mechanistic studies suggest a process involving methanol dehydrogenation followed by reversible diene hydrometalation to form regioisomeric allyliridium-formaldehyde pairs. nih.govnortheastern.edu Despite the potential for different regioisomers, high levels of regioselectivity are observed. nih.gov This method has also been successfully applied to the synthesis of CF₃-bearing all-carbon quaternary stereocenters through the hydrohydroxymethylation of CF₃-allenes. nih.gov
Iridium catalysts are also effective in intramolecular hydroalkenylation reactions, providing access to cyclic products containing quaternary carbon centers. chemistryviews.org These reactions involve the catalytic addition of a C(sp²)-H bond across an alkene double bond. chemistryviews.org The use of an iridium(I) bisphosphine catalyst allows for the efficient assembly of various polycyclic scaffolds. chemistryviews.org
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Enantioselectivity (ee) | Ref |
| 2-Substituted Dienes | Methanol | [Ir(cod)Cl]₂ / PhanePhos | Neopentyl Alcohols | Excellent | nih.gov |
| CF₃-Allenes | Methanol | Ir(I) / PhanePhos | CF₃-Bearing Quaternary Alcohols | High | nih.gov |
| Alkenyl-substituted (Hetero)arenes | - | Ir(I) / dFppe | Cyclic Quaternary Systems | High (for enantioselective variant) | chemistryviews.org |
Cobalt catalysts offer a cost-effective and reactive alternative to precious metals for C-C bond formation. acs.org Cobalt-catalyzed cross-coupling reactions are particularly efficient for the formation of C(sp²)-C(sp³) bonds and have been successfully applied to couplings involving alkyl halides. acs.orgresearchgate.net These reactions often exhibit complementary reactivity to palladium-catalyzed systems, particularly in minimizing β-hydride elimination side reactions. acs.org
In addition to cross-coupling, cobalt catalysts have been developed for asymmetric olefin isomerization. chinesechemsoc.org This strategy provides a powerful method for the remote stereocontrol of all-carbon quaternary centers. chinesechemsoc.orgresearchgate.net For example, a cobalt-catalyzed desymmetric olefin isomerization of exocyclic olefins has been used to access 1-methylcyclohexenes bearing β-quaternary stereocenters with high chemo-, site-, and stereoselectivity. chinesechemsoc.org The mechanism is believed to proceed through a Co-H insertion/β-H elimination pathway, with the chiral N,N,P-pincer cobalt catalyst enabling precise long-range stereocontrol. chinesechemsoc.org This methodology has proven useful for the gram-scale synthesis of valuable chiral building blocks. chinesechemsoc.org
| Reaction Type | Substrate | Catalyst System | Product Type | Selectivity | Ref |
| Cross-Coupling | Alkyl Halides and Grignard Reagents | Cobalt Salts | C(sp²)-C(sp³) Coupled Products | High Yields | acs.org |
| Asymmetric Olefin Isomerization | Exocyclic Olefins | Chiral N,N,P-Pincer Cobalt Complex | 1-Methylcyclohexenes with β-Quaternary Stereocenters | High Enantioselectivity | chinesechemsoc.org |
| Olefin Isomerization | 1,1-Disubstituted Olefins | Cobalt(I)-Hydride with NNP-pincer ligand | Internal Olefins | High Kinetic Regioselectivity | nih.gov |
Copper catalysis has emerged as a dominant and versatile approach for the construction of all-carbon quaternary stereocenters, particularly through allylic alkylation. nih.gov These reactions often employ prochiral allylic electrophiles and hard, achiral nucleophiles such as organolithium, Grignard, and organozinc reagents. nih.govwikipedia.org The use of chiral ligands is crucial for achieving high enantioselectivity. nih.gov
A notable feature of copper-catalyzed allylic alkylation is its distinct regioselectivity, typically favoring the γ-substituted product over the α-substituted isomer, which contrasts with palladium-catalyzed reactions. wikipedia.org The proposed mechanism involves the coordination of the Cu(I) species to the olefin, followed by oxidative addition at the γ-position to form a Cu(III) allyl intermediate, and subsequent reductive elimination. wikipedia.org
Copper catalysts have also been employed in C(sp³)-H functionalization reactions to generate quaternary centers. For instance, the α-acetylation of C(sp³)-H substrates with arylmethyl ketones can be achieved using a copper(I) β-diketiminato catalyst. researchgate.netnih.gov This method proceeds via alkyl radicals and allows for the introduction of bulky substituents without competing elimination reactions. researchgate.netnih.gov
| Nucleophile/Substrate | Electrophile/Reagent | Catalyst System | Product Type | Selectivity | Ref |
| Organolithium/Grignard/Organozinc Reagents | Allylic Electrophiles | Cu(I) / Chiral Ligands | γ-Substituted Quaternary Centers | High Enantio- and Regioselectivity | nih.govwikipedia.org |
| C(sp³)-H Substrates | Arylmethyl Ketones | Cu(I) β-diketiminato | α-Alkylated Ketones | High Yields | researchgate.netnih.gov |
| Allylic Alcohols | Alkyl Nitriles | Copper Triflate | Functionalized Ketones with α-Quaternary Center | Efficient | nih.gov |
Rhodium catalysts have been effectively used in a variety of transformations to construct quaternary carbon centers. One powerful strategy is the desymmetrization of prochiral molecules. For example, a rhodium-catalyzed desymmetrization of α,α-bis(allyl)aldehydes has been developed, which proceeds through a cascade of isomerization and hydroacylation. nih.gov This reaction, promoted by a BIPHEP ligand, leads to the enantioselective formation of α-vinylcyclopentanones bearing quaternary stereocenters. nih.gov Mechanistic studies support an irreversible and enantioselective olefin isomerization followed by olefin hydroacylation. nih.gov
Rhodium catalysts are also capable of mediating [4+1] cyclization reactions via C-H activation to synthesize fused polycyclic systems with a quaternary carbon center. acs.org This approach has been demonstrated in the annulation of propargyl alcohols with various heterocyclic scaffolds. acs.org Furthermore, rhodium(II) catalysts can promote the alkoxylation/acetalization of donor-acceptor substituted diazo compounds, providing a one-step synthesis of highly functionalized quaternary carbon centers. nih.gov
| Reaction Type | Substrates | Catalyst System | Product Type | Selectivity | Ref |
| Desymmetric Isomerization/Hydroacylation | α,α-Bis(allyl)aldehydes | Rh(I) / BIPHEP | α-Vinylcyclopentanones | High Enantioselectivity | nih.gov |
| [4+1] Cyclization | Propargyl Alcohols and Heterocycles | Rh(III) | Fused Heterocycles | Moderate to Good Yields | acs.org |
| Alkoxylation/Acetalization | Diazo Compounds and Trimethyl Orthoformate | Rh(II) | α-Alkoxy-β-oxo-esters | Good Yields | nih.gov |
Stoichiometric and Chiral Auxiliary-Mediated Strategies
While catalytic methods are often preferred, stoichiometric and chiral auxiliary-based approaches remain crucial for the synthesis of complex stereocenters, offering high levels of stereocontrol.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. An example of this strategy is the use of an oxazoline (B21484) chiral auxiliary in a diastereoselective intermolecular Michael addition to form two adjacent quaternary carbons. pnas.org Another approach involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an N,S-ketene acetal (B89532) derived from a chiral thiolactam. The configuration of the chiral auxiliary controls the stereochemical outcome of the rearrangement, thereby establishing the configuration of the contiguous stereogenic quaternary carbons. pnas.org
Nucleophilic substitution at a sterically hindered tertiary carbon center is challenging, and achieving stereoinversion (Sₙ2-type reaction) is generally considered difficult. nih.govchemistrysteps.com However, recent studies have shown that stereoinvertive nucleophilic substitution at quaternary carbon stereocenters is possible, particularly in strained ring systems. rsc.org For example, cyclopropyl (B3062369) carbinol derivatives can undergo a highly regio- and diastereoselective nucleophilic substitution at the quaternary carbon center with complete inversion of configuration. nih.govnih.govacs.org This reaction is proposed to proceed through a bicyclobutonium intermediate. researchgate.netnih.gov A variety of nucleophiles, including halides and azides, have been successfully employed, providing access to acyclic tertiary alkyl compounds with excellent diastereopurity. researchgate.netnih.gov
| Substrate | Nucleophile | Key Feature | Proposed Intermediate | Ref. |
| Cyclopropyl ketone derivatives | TMSBr, DMPSCl, TMSN₃ | Stereoinvertive substitution at quaternary carbon | Bicyclobutonium species | researchgate.netnih.gov |
| Cyclopropyl carbinol derivatives | Halides, Esters, Fluoride | Regio- and stereoselective substitution with inversion | Cyclobutonium species | nih.govacs.org |
Strategies for Constructing Contiguous cis-Stereogenic Quaternary Carbons
The construction of molecules containing two or more adjacent quaternary stereocenters is a formidable task in organic synthesis due to severe steric hindrance. pnas.orgnih.govnih.gov Several strategies have been developed to address this challenge, aiming to control the relative stereochemistry, particularly the cis-configuration.
Prominent methods include intramolecular Heck reactions, which can create contiguous quaternary centers in a diastereoselective manner. pnas.orgnih.gov The stereoselection in these reactions can be controlled by avoiding steric interactions in the insertion step. nih.gov Diastereoselective intermolecular Michael additions have also been employed to form adjacent quaternary carbons. pnas.orgnih.gov
Cycloaddition reactions are particularly effective for constructing vicinal quaternary carbon arrays due to their stereospecific nature. pnas.orgnih.gov For instance, an intramolecular aza-Diels-Alder reaction has been used as a key step to form the contiguous quaternary stereocenters in the synthesis of (-)-secodaphniphylline. pnas.orgnih.gov Similarly, stereoselective intramolecular [2+2] photocycloaddition has been utilized to generate adjacent quaternary centers. nih.gov More recently, acid-catalyzed cycloisomerization of neopentylic epoxides has been shown to produce highly substituted systems featuring vicinal all-carbon quaternary centers. acs.org
| Strategy | Key Reaction | Example Application | Ref. |
| Intramolecular Heck Reaction | Diastereoselective double Heck cyclization | Formation of spirooxindoles | nih.gov |
| Michael Addition | Diastereoselective intermolecular addition | Synthesis of aphidicolinone derivative | pnas.orgnih.gov |
| Diels-Alder Reaction | Intramolecular aza-Diels-Alder | Synthesis of (-)-secodaphniphylline | pnas.orgnih.gov |
| [2+2] Photocycloaddition | Stereoselective intramolecular cycloaddition | Synthesis of bilobalide | nih.gov |
| Cycloisomerization | Acid-catalyzed reaction of neopentylic epoxides | Synthesis of functionalized tetralins and chromanes | acs.org |
Intramolecular Transformations (e.g., Cycloadditions, Sigmatropic Rearrangements)
Intramolecular reactions are powerful tools for the synthesis of complex cyclic systems, often with a high degree of stereocontrol. Cycloadditions and sigmatropic rearrangements are particularly effective in establishing multiple stereocenters, including quaternary ones, in a single step.
Cycloadditions
Intramolecular cycloaddition reactions, such as the Diels-Alder and [4+3] cycloadditions, can be employed to construct cyclic scaffolds containing cis-quaternary centers. The stereochemical outcome is often dictated by the geometry of the tether connecting the reacting partners and the transition state of the cyclization.
The intramolecular Diels-Alder (IMDA) reaction of substrates tethering a diene and a dienophile can lead to the formation of cis-fused ring systems. For instance, the thermal IMDA cyclization of decatrienes can produce decalin systems, though stereoselectivity can be variable. However, the use of nitroalkene dienophiles has been shown to favor the formation of trans-fused decalins with high stereoselectivity. nih.gov Achieving a cis-fused product, which could be a precursor to a cis-quaternary alcohol upon further functionalization, often depends on the substitution pattern and the length of the tether. princeton.edu Z-dienes, for example, consistently yield cis-fused products regardless of the tether's characteristics. princeton.edu
Intramolecular [4+3] cycloadditions of epoxy enol silanes have been shown to produce hydroxylated cycloadducts with high diastereoselectivity under mild conditions. researchgate.net Enantiomerically pure epoxy enol silanes can yield optically pure cycloadducts with multiple stereocenters. researchgate.net Furthermore, stereoselective [4+3] cycloadditions between allenyl ethers and furans, induced by chiral auxiliaries, generate cycloadducts that can be converted to α-hydroxyl cycloheptanones with high stereoselectivity upon removal of the auxiliary. frontiersin.orgnih.gov These ketones are potential precursors to cis-quaternary alcohols.
Sigmatropic Rearrangements
Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic Claisen rearrangement, are well-established methods for the construction of carbon-carbon bonds and can be adapted for the synthesis of quaternary stereocenters. The Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, is a notable variant for creating γ,δ-unsaturated esters with a newly formed quaternary center. nih.gov
In the total synthesis of Sceletium and Amaryllidaceae alkaloids, a key step involves the Johnson-Claisen rearrangement of an enantioenriched allylic alcohol to install a benzylic all-carbon quaternary stereocenter. nih.gov The resulting γ,δ-unsaturated ester can then be further elaborated. While the rearrangement itself can proceed with high stereoselectivity, some erosion of enantiomeric excess has been observed. nih.gov Subsequent reduction of the ester functionality would be required to furnish the corresponding alcohol, and the stereochemical implications of this step would need to be considered to ensure the desired cis configuration.
A strategy to direct the stereoselectivity of the Claisen rearrangement involves the use of chiral organomagnesium reagents with 2-allyloxyenones. This approach triggers the rearrangement upon 1,2-carbonyl addition and leads to the formation of cyclic ketones with α-quaternary centers in a highly diastereoselective manner. nih.gov The resulting ketone could then be stereoselectively reduced to the corresponding cis-alcohol.
Intermolecular Coupling Reactions
Intermolecular coupling reactions provide a convergent approach to the synthesis of cis-quaternary alcohols by joining two distinct molecular fragments. These methods often rely on the use of organometallic reagents and catalysts to control the stereochemical outcome of the carbon-carbon bond formation.
One approach involves the direct cross-coupling of tertiary alcohols with primary bromides. This can be achieved through the merger of photoredox catalysis and iron-mediated SH2 bond formation. nih.gov This method allows for the synthesis of a wide variety of sterically congested quaternary products from readily available tertiary alcohols. nih.gov
The catalytic synthesis of tertiary alcohols from ketones and organometallic reagents is a rapidly advancing field. researchgate.net While many methods focus on the addition of organometallic reagents to prochiral ketones, the diastereoselective addition to chiral ketones can also be a powerful strategy. For example, the addition of vinyl, aryl, and alkynyl organometallics to ketones bearing a stereogenic sulfoxide (B87167) can generate tertiary alcohols in diastereomerically and enantiomerically pure form. nih.gov Reductive lithiation can then be used to transform the sulfoxide into other functional groups. nih.gov
Stereoselective Generation of Homoallylic Alcohols with Quaternary Stereocenters
Homoallylic alcohols containing a quaternary stereocenter are valuable synthetic intermediates. Their stereoselective synthesis often involves the addition of a γ,γ-disubstituted allyl nucleophile to a ketone or aldehyde.
The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium- and nickel-mediated coupling, is a powerful tool for the formation of homoallylic alcohols from aldehydes and allylic halides. jk-sci.comwikipedia.org This reaction is known for its high chemoselectivity and tolerance of a wide range of functional groups. wikipedia.org The diastereoselectivity of the NHK reaction can be influenced by the substrate and reaction conditions. For example, the addition of crotyl bromide to aldehydes often proceeds with high stereoconvergence to yield the anti-configured homoallylic alcohol. scispace.com
The allylation of ketones with γ,γ-disubstituted allylboronates offers another effective route to homoallylic alcohols with quaternary centers. Copper-catalyzed diastereoselective and enantioselective additions of γ,γ-disubstituted allyldiborons to a variety of ketones have been developed. nih.gov These reactions proceed with high diastereomeric and enantiomeric ratios. Boron-catalyzed allylation of ketones with allenes also provides access to homoallylic alcohols with contiguous quaternary centers in good yields. acs.orgua.es
The use of γ-substituted allylic indiums in reactions with ketones has been shown to produce homoallylic alcohols bearing quaternary centers with high stereoselectivity. nih.gov The diastereoselectivity of these reactions can be influenced by the presence of water and the nature of the allylic indium species.
Below is a data table summarizing selected examples of the stereoselective synthesis of homoallylic alcohols with quaternary stereocenters.
| Reaction Type | Ketone/Aldehyde | Allyl Reagent | Catalyst/Promoter | Product (Diastereomeric Ratio) | Yield (%) |
|---|---|---|---|---|---|
| Cu-Catalyzed Allylation | Acetophenone | γ,γ-Disubstituted allyldiboron | Chiral Cu complex | Tertiary homoallylic alcohol (dr >20:1) | High |
| Boron-Catalyzed Allylation | Acetophenone | Cyclohexylallene | [H-B-9-BBN]2 | (2SR,3RS)-3-cyclohexyl-2-phenylpent-4-en-2-ol (dr >95:5) | 91 |
| Indium-Mediated Allylation | Various ketones | Cyclohexenyl halides | Indium | Homoallylic alcohol with quaternary center (High dr) | Good |
| Nozaki-Hiyama-Kishi Reaction | Benzaldehyde | (E)- and (Z)-Crotyl bromide | CrCl2/NiCl2 | anti-Homoallylic alcohol (High dr) | Good |
Mechanistic and Theoretical Investigations in Cis Quaternary Alcohol Synthesis
Elucidation of Reaction Mechanisms for Stereocontrol
The precise control of stereochemistry in the synthesis of complex molecules, such as cis-quaternary alcohols, hinges on a deep understanding of the underlying reaction mechanisms. The formation of a quaternary carbon center, particularly with a specific cis-diastereomeric relationship to an adjacent group, is a formidable challenge in organic synthesis. Researchers have developed various catalytic asymmetric strategies, and elucidating their mechanistic pathways is crucial for optimizing selectivity and efficiency.
Detailed Mechanistic Pathways of Catalytic Asymmetric Reactions
Catalytic asymmetric reactions that form quaternary stereocenters often proceed through highly organized transition states where the chiral catalyst dictates the facial selectivity of the bond-forming step. A common strategy involves the reaction of a prochiral nucleophile with an electrophile, where the catalyst assembly creates a chiral environment.
One prominent pathway involves the use of copper catalysts in conjunction with chiral ligands, such as phosphoramidites, for the addition of organoboron reagents to electrophiles. In the synthesis of homoallylic amines bearing quaternary carbons, a proposed catalytic cycle begins with the generation of a chiral copper-ligand complex. This complex then undergoes an enantioselective transmetalation with a γ-disubstituted allyldiboron reagent. This step is critical as it forms a stereodefined, enantioenriched α-boryl-copper-allyl species. This intermediate is configurationally unstable and isomerizes to the more stable E-isomer to minimize allylic strain. The subsequent reaction with an imine proceeds through a highly ordered, six-membered cyclic transition state. The specific geometry of this transition state, influenced by the chiral ligand, directs the nucleophilic attack to one face of the electrophile, thereby establishing both the enantio- and diastereoselectivity of the final product. nih.gov
Another general approach uses metal catalysts to generate chiral organometallic intermediates from substrates containing a carbon with three distinct carbon substituents. The chirality is induced by nonracemic ligands on the metal, which control the trajectory of the incoming electrophile. nih.gov This principle is fundamental to many catalytic processes, including certain types of phase-transfer alkylations and metal-catalyzed cyclizations of enynes, where the catalyst's chiral environment is responsible for the stereochemical outcome. nih.gov
The following table summarizes key catalytic systems and the proposed stereocontrolling features in their mechanisms.
| Catalytic System | Reaction Type | Key Mechanistic Feature for Stereocontrol | Intermediate Species |
|---|---|---|---|
| Copper-Phosphoramidite | Allyl addition to imines | Enantioselective transmetalation and a six-membered cyclic transition state. nih.gov | Enantioenriched α-boryl-copper-allyl species. nih.gov |
| Chiral Phase-Transfer Catalyst | Alkylation | Formation of a chiral ion pair, dictating the approach of the electrophile. nih.gov | Catalytically generated chiral nonracemic iminium ions. nih.gov |
| Palladium-Chiral Ligand | Enyne Cyclization | Chiral ligands on the metal center control the stereochemistry during the cyclization event. nih.gov | Metal-containing cyclic intermediate. nih.gov |
Role of Intermediates in Quaternary Carbon Formation (e.g., Organometallic Intermediates, Radical Pathways)
The nature of the reactive intermediate is paramount in the construction of quaternary carbon centers. Both organometallic and radical intermediates have been successfully employed, each offering distinct advantages and mechanistic pathways.
Organometallic Intermediates: In many catalytic cycles, the key intermediate is an organometallic species where the metal is coordinated by a chiral ligand. For instance, in copper-catalyzed additions of allylic diboronates to aldehydes, an enantioselective transmetalation step is crucial for forming a stereodefined allylic copper nucleophile. The high enantiomeric ratio observed in the product suggests that this transmetalation is the enantio-determining step, with the subsequent diastereoselectivity arising from the facial-selective addition of this chiral intermediate to the aldehyde. nih.gov Similarly, the dianionic Ireland-Claisen rearrangement utilizes a chelated chair-like transition state involving a lithium enolate, which effectively shields one face of the reacting system to yield high diastereoselectivity in the formation of an all-carbon quaternary center. nih.gov
Radical Pathways: Historically, radical reactions were perceived as difficult to control stereoselectively. However, modern methods have demonstrated their utility in complex synthesis. researchgate.net A notable strategy involves the cross-coupling of tertiary alcohols with primary alcohols to forge all-aliphatic quaternary carbons. This process is enabled by a nickel catalyst that facilitates a bimolecular homolytic substitution (SH2) pathway. The mechanism involves the generation of two distinct radical species from the respective alcohols. The nickel catalyst then exhibits a "radical sorting" effect, selectively capturing the less-substituted radical to form a more stable metal-alkyl complex, which then reacts to form the C-C bond. nih.gov
Furthermore, stereoselective radical additions have been achieved in reactions with cyclic substrates that possess a fixed cis geometry, indicating that the inherent conformation of the substrate can be used to control the stereochemical outcome of a radical-mediated bond formation. researchgate.net
Understanding Enantio- and Diastereoselectivity Origins
The origins of stereoselectivity are rooted in the subtle energetic differences between competing diastereomeric transition states. These differences are governed by a combination of steric and electronic factors, which are manipulated by the chiral catalyst and the substrate structure.
In the dianionic Ireland-Claisen rearrangement, high diastereoselectivity is rationalized by a proposed chelated chair-like transition state. In this model, the alkene portion of the allylic alcohol approaches the enolate from the face opposite to the enolate's β-substituent, thereby minimizing unfavorable steric interactions and leading to the preferential formation of one diastereomer. nih.gov
For copper-catalyzed processes forming homoallylic amines, the stereochemical outcome is dictated by a six-membered cyclic transition state. nih.gov The orientation of substituents on this ring-like structure is crucial. To minimize A(1,3)-strain (allylic strain), the substituents adopt specific pseudo-equatorial or pseudo-axial positions, and the chiral ligand ensures that only one of several possible transition state geometries is energetically favorable. nih.gov
In intramolecular Diels-Alder reactions, which can form cyclic structures with defined stereochemistry, the preference for a cis-fused product is often attributed to stabilizing secondary orbital interactions between the diene and dienophile moieties within the endo transition state. This electronic stabilization lowers the energy of the cis-transition state relative to the competing exo pathway. researchgate.net Such principles of orbital interactions and steric avoidance in cyclic transition states are broadly applicable to understanding stereoselectivity in the synthesis of complex cyclic and acyclic molecules, including cis-quaternary alcohols.
Computational Chemistry and DFT Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and rationalizing the origins of stereocontrol in asymmetric synthesis. nih.gov These theoretical studies provide detailed insights into transition state geometries and energy profiles that are often inaccessible through experimental methods alone.
Prediction and Verification of Stereochemical Outcomes
DFT calculations can accurately model the transition states of complex reactions, allowing for the prediction of the major stereoisomer formed. By calculating the relative energies of all possible diastereomeric transition states, chemists can determine the most likely reaction pathway and, consequently, the stereochemical outcome.
For example, in intramolecular Diels-Alder reactions, DFT (B3LYP/6-31+G(d)) computations of product distributions, based on Boltzmann populations of the different transition structures, show good agreement with experimental results. These studies confirm that the observed cis stereoselectivity in certain systems arises from stabilizing secondary orbital interactions that are present only in the cis-transition structures. researchgate.net
In a complex cascade reaction forming five contiguous stereogenic centers, DFT calculations were employed to analyze the key stereodetermining Tishchenko reduction step. The calculations successfully rationalized the formation of a single major diastereomer out of 32 possibilities by identifying the lowest energy transition state. This model revealed that a chair-like, six-membered ring conformation that places bulky phenyl substituents in equatorial positions was energetically favored, correctly predicting the experimentally observed (S,R,R,R,S,S)-diastereomer. nih.gov
Transition State Analysis and Energy Profiles for Stereoselective Steps
A detailed analysis of the transition state (TS) geometry and its associated energy provides a quantitative understanding of stereoselectivity. DFT calculations can map the entire energy profile of a reaction, identifying the activation energies for competing pathways.
In the aldol-Tishchenko cascade, the activation energy for the hydride reduction step via the lowest-energy transition state (TS-a) was calculated to be 11.7 kcal/mol. nih.gov Competing transition states, such as one proceeding through a twist-boat conformation (TS-f) to avoid an unfavorable axial substituent, were found to be higher in energy, thus explaining their minor contribution to the product mixture. The analysis also highlighted the importance of subtle conformational effects and non-covalent interactions, such as hydrogen bonding between a hydroxyl group and a nitrogen atom in the transition state, which further stabilized the favored pathway. nih.gov
Similarly, in peptide-catalyzed aldol (B89426) additions, DFT has been used to model the transition states leading to R- and S-configured products from both cis- and trans-enamine precursors. These models help to visualize how the catalyst's structure directs the approach of the electrophile and stabilizes one transition state over the other. researchgate.net The energy difference (ΔΔG‡) between the lowest-energy transition states for the formation of competing stereoisomers directly correlates with the observed enantiomeric or diastereomeric ratio.
The table below presents a summary of computational models used to rationalize stereoselectivity in relevant reactions.
| Reaction Type | Computational Method | Key Finding from Transition State Analysis | Predicted Outcome |
|---|---|---|---|
| Aldol–Tishchenko Cascade | DFT (M06-2X-D3/B3LYP-D3) | The lowest energy TS proceeds via a chair conformation with bulky groups in equatorial positions and is stabilized by hydrogen bonding. nih.gov | Correctly predicts the major diastereomer out of 32 possibilities. nih.gov |
| Intramolecular Diels-Alder | DFT (B3LYP/6-31+G(d)) | The cis-TS is stabilized by secondary orbital interactions, lowering its relative energy. researchgate.net | Good agreement with experimentally observed cis/trans product ratios. researchgate.net |
| Peptide-Catalyzed Aldol Addition | DFT | Models the geometry of competing transition states (TS4proR) from cis- and trans-precursors to explain enantioselectivity. researchgate.net | Rationalizes the formation of the (R)-configured product. researchgate.net |
Ligand-Substrate Interactions and Catalyst Design Principles in cis-Quaternary Alcohol Synthesis
The stereoselective synthesis of cis-quaternary alcohols is a significant challenge in organic chemistry, primarily due to the steric congestion around the newly forming stereocenters. The design of effective catalyst systems, particularly the nature of the chiral ligand, is paramount in overcoming this hurdle and dictating the stereochemical outcome. This section delves into the intricate ligand-substrate interactions and the fundamental principles that guide the design of catalysts for the synthesis of cis-quaternary alcohols.
The Crucial Role of Chiral Ligands
Chiral ligands are the cornerstone of asymmetric catalysis, creating a chiral environment around the metal center that enables the differentiation between diastereomeric transition states. In the context of this compound synthesis, the ligand's structure directly influences both the reactivity and the stereoselectivity of the transformation. Key features of a ligand, such as its steric bulk, electronic properties, and the geometry it imposes on the metal center, are critical design elements.
One of the most important geometric parameters is the bite angle of bidentate ligands, which is the P-M-P angle in diphosphine complexes. rsc.org The bite angle can significantly influence the electronic structure and the steric environment of the catalyst, thereby affecting the selectivity of the reaction. While direct studies on the bite angle effect in this compound synthesis are not extensively documented, its established importance in various other asymmetric transformations suggests its critical role. A wider bite angle, for instance, can open up one side of the catalytic pocket while restricting another, thereby directing the approach of the substrate and favoring the formation of a specific diastereomer.
Non-Covalent Interactions: Guiding Stereoselectivity
Beyond simple steric hindrance, non-covalent interactions between the ligand, substrate, and catalyst play a subtle yet decisive role in stabilizing the desired transition state. These interactions, including hydrogen bonding, π-stacking, and dipole-dipole interactions, can provide the necessary energetic preference for the formation of the cis-product. rsc.orgic.ac.uk
For instance, in the synthesis of β-nitro alcohols via the Henry reaction, non-covalent interactions are crucial in orienting the reactants within the catalyst's chiral pocket to achieve high stereoselectivity. rsc.org Similar principles apply to the synthesis of cis-quaternary alcohols. A well-designed ligand can possess functionalities that engage in specific non-covalent interactions with the substrate, effectively locking it into a conformation that leads to the desired cis-diastereomer upon reaction. Computational studies have been instrumental in elucidating these weak interactions and their impact on transition state stabilization in various asymmetric reactions. ic.ac.uk
Principles of Catalyst Design
The rational design of catalysts for the stereoselective synthesis of cis-quaternary alcohols is guided by several key principles:
Rigidity and Pre-organization: A rigid ligand backbone is often desirable as it reduces the number of possible conformations of the catalyst-substrate complex, leading to higher selectivity. A pre-organized catalytic pocket can more effectively discriminate between different modes of substrate binding.
Modularity: The ability to systematically modify the steric and electronic properties of a ligand is crucial for catalyst optimization. Modular ligands allow for fine-tuning of the catalyst's performance for a specific substrate or reaction.
Substrate-Orienting Groups: Incorporating functional groups into the ligand that can specifically interact with the substrate can enhance binding and improve stereocontrol. These groups can act as "directing groups" that position the substrate for a selective reaction.
Matching Catalyst and Substrate Symmetry: In some cases, matching the symmetry of the chiral catalyst with that of the substrate or the desired product can lead to enhanced stereoselectivity. nih.govresearchgate.net
Research Findings in Related Systems
Table 1: Effect of Chiral Ligands on Asymmetric Allylic Alkylation
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (S)-BINAP | 25 | 0 |
| (R)-Segphos | 60 | 86 |
| (R)-MeOBIPHEP | 71 | 89 |
| Garphos | Good | Good |
Data adapted from related studies on vicinal stereocenter formation. chemrxiv.org
This table illustrates that subtle changes in the ligand structure, such as the type of biaryl phosphine (B1218219), can lead to significant improvements in stereoselectivity. Such data underscores the importance of systematic ligand screening in the development of new stereoselective methods.
In another example, the enantioselective dearomatization Claisen rearrangement to construct vicinal quaternary-quaternary stereocenters was successfully achieved using a chiral N,N'-dioxide-Ni(II) complex. nih.govresearchgate.net The study demonstrated that by matching the configuration of the catalyst with the alkene geometry of the substrate, all four possible stereoisomers could be selectively synthesized in high yields and stereoselectivities. This highlights the power of "stereomatching" in achieving complete stereodivergence.
Table 2: Stereodivergent Synthesis of Vicinal Quaternary-Quaternary Stereocenters
| Catalyst Configuration | Substrate Alkene Geometry | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (R,R)-Catalyst | E-Alkene | (R,S)-Product | 95 | >20:1 | 98 |
| (S,S)-Catalyst | E-Alkene | (S,R)-Product | 96 | >20:1 | 99 |
| (R,R)-Catalyst | Z-Alkene | (R,R)-Product | 94 | >20:1 | 97 |
| (S,S)-Catalyst | Z-Alkene | (S,S)-Product | 95 | >20:1 | 98 |
Data conceptualized from findings in stereodivergent synthesis. nih.govresearchgate.net
Advanced Analytical Methodologies for Stereochemical Characterization of Cis Quaternary Alcohols
Absolute Configuration Determination
The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule is termed absolute configuration determination. For cis-quaternary alcohols, this process is critical for understanding their biological activity, reaction mechanisms, and physical properties. The following sections delve into the most powerful techniques for elucidating the absolute stereochemistry of this complex class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the structural elucidation of organic molecules. While NMR cannot directly distinguish between enantiomers, which have identical spectra in an achiral environment, it can be used to determine the absolute configuration of chiral molecules through the use of chiral derivatizing agents or chiral shift reagents. stackexchange.comnih.gov
The most widely used NMR-based method for determining the absolute configuration of chiral alcohols is the Mosher's acid method. springernature.comresearchgate.net This technique involves the reaction of the chiral alcohol with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) or its derivatives, to form a pair of diastereomeric esters. springernature.comresearchgate.netchemistnotes.com
Since diastereomers have different physical properties, their NMR spectra will also be different. stackexchange.com By comparing the ¹H NMR spectra of the two diastereomeric Mosher esters, it is possible to deduce the absolute configuration of the original alcohol. The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation in which it shields one side of the alcohol. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration can be assigned based on an established empirical model. springernature.comresearchgate.net Other chiral derivatizing agents, such as methoxyphenylacetic acid (MPA) and α-methoxy-α-(9-anthryl)acetic acid (AMAA), can also be used in a similar manner. core.ac.uk
Table 3: Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in Mosher Ester Analysis of a Hypothetical cis-Quaternary Alcohol
| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (ppm) |
| H-a | 4.85 | 4.95 | -0.10 |
| H-b | 2.10 | 2.00 | +0.10 |
| H-c | 1.25 | 1.30 | -0.05 |
| H-d | 0.90 | 0.85 | +0.05 |
Note: The signs of the Δδ values are used to assign the absolute configuration based on the Mosher's model.
Chiral lanthanide shift reagents (CLSRs) are another class of compounds used in NMR spectroscopy to determine the absolute configuration of chiral molecules. slideshare.netlibretexts.org These are typically complexes of a lanthanide ion, such as europium(III) or praseodymium(III), with a chiral ligand. libretexts.org
When a CLSR is added to a solution of a chiral alcohol, it forms a diastereomeric complex with each enantiomer. libretexts.org The paramagnetic lanthanide ion induces large shifts in the NMR signals of the alcohol, and the magnitude of these shifts is different for the two diastereomeric complexes. This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration based on the direction and magnitude of the induced shifts.
Table 4: Commonly Used Chiral Lanthanide Shift Reagents
| Reagent | Lanthanide Ion | Chiral Ligand |
| Eu(hfc)₃ | Europium(III) | 3-(heptafluoropropylhydroxymethylene)-d-camphorato |
| Pr(hfc)₃ | Praseodymium(III) | 3-(heptafluoropropylhydroxymethylene)-d-camphorato |
| Eu(tfc)₃ | Europium(III) | 3-(trifluoroacetyl)-d-camphorato |
2D NMR Techniques for Complex Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex three-dimensional structure of cis-quaternary alcohols. Unlike 1D NMR, 2D NMR techniques provide correlation data between nuclei, which is crucial for establishing the carbon framework and the relative stereochemistry. wordpress.com
Key 2D NMR experiments for the characterization of cis-quaternary alcohols include:
Correlation Spectroscopy (COSY): This experiment reveals through-bond proton-proton (¹H-¹H) couplings. acdlabs.com For a this compound, COSY is used to map the spin systems and establish the connectivity of protons, helping to trace the carbon backbone of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the relative stereochemistry. They detect through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of their bonding. acdlabs.comacdlabs.comcolumbia.eduhuji.ac.il To confirm the cis relationship in a cyclic this compound, one would look for a NOE or ROE cross-peak between a substituent on the quaternary carbon and the proton on the adjacent hydroxyl-bearing carbon. The presence of this correlation provides definitive evidence that these groups are on the same face of the ring system. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (¹³C), allowing for the unambiguous assignment of carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. It is particularly valuable for identifying the quaternary carbon, which has no attached protons, by observing its correlations to nearby protons.
By combining the connectivity information from COSY and HMBC with the through-space proximity data from NOESY/ROESY, a complete and unambiguous assignment of the relative stereochemistry of a this compound can be achieved. nih.gov
Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules like cis-quaternary alcohols. These methods rely on the differential absorption of left- and right-circularly polarized light. encyclopedia.pub
Vibrational Circular Dichroism (VCD) measures the differential absorption in the infrared region, corresponding to molecular vibrations. wikipedia.orgjascoinc.com Since VCD spectra are highly sensitive to the three-dimensional arrangement of atoms, they provide a unique spectroscopic fingerprint for a specific enantiomer. nih.govbiotools.us The absolute configuration of a this compound is determined by comparing its experimental VCD spectrum with a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration. biotools.usnih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. biotools.us
Electronic Circular Dichroism (ECD) , often simply called Circular Dichroism (CD), measures the differential absorption of UV-Vis light by chiral chromophores. encyclopedia.pub While VCD probes the entire molecule's vibrational structure, ECD provides information about the stereochemical environment around a chromophore. For cis-quaternary alcohols that contain a suitable chromophore, ECD can be a rapid method for assigning the absolute configuration, again by comparing the experimental spectrum to quantum-mechanical calculations. acs.orgresearchgate.net The combination of VCD and ECD provides a high level of confidence in stereochemical assignments.
Assessment of Enantiomeric and Diastereomeric Purity
The accurate determination of enantiomeric and diastereomeric purity is critical in the synthesis and application of chiral compounds. For cis-quaternary alcohols, several chromatographic and kinetic methods are employed to quantify the relative amounts of stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the stereoisomers of cis-quaternary alcohols. Two primary strategies are employed: direct and indirect separation. chiralpedia.com
Direct Separation: This method utilizes a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for the separation of a wide range of chiral alcohols. mdpi.comnih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline resolution. csfarmacie.cz
Indirect Separation: This approach involves the derivatization of the racemic alcohol with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase like silica (B1680970) gel. nih.govresearchgate.netnih.gov For instance, a racemic cis-alcohol can be esterified with an enantiopure chiral acid, and the resulting diastereomeric esters are then separated by normal-phase HPLC. nih.gov
Chiral Gas Chromatography (GC)
For volatile and thermally stable cis-quaternary alcohols, Chiral Gas Chromatography (GC) offers excellent resolution and sensitivity. Due to the polarity and potential for hydrogen bonding of the hydroxyl group, alcohols are often derivatized prior to analysis to improve their volatility and chromatographic peak shape. libretexts.orgmdpi.com
Common derivatization methods include acylation to form esters or silylation to form silyl (B83357) ethers. libretexts.org The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative such as Chirasil-DEX. nih.govgcms.cz The separation factor (α) is a measure of the column's ability to distinguish between the two enantiomers. A simple and efficient method involves the acylation of chiral alcohols with acetic acid, followed by analysis on a modified β-cyclodextrin column. nih.gov
Competing Enantioselective Conversion (CEC) and Acylation (CEA) Methods
The Competing Enantioselective Conversion (CEC) method is a powerful microscale technique used to assign the absolute configuration of a chiral alcohol rather than to determine its purity. uci.edu The method is based on the principles of kinetic resolution. escholarship.org
The procedure involves running two parallel reactions where the enantioenriched alcohol is subjected to an acylation (CEA) reaction, typically using an achiral anhydride. nsf.gov Each reaction is catalyzed by one enantiomer of a chiral acyl-transfer catalyst, such as (R)- or (S)-homobenzotetramisole (HBTM). uci.edusigmaaldrich.comnih.gov After a set period, the reactions are quenched, and the extent of conversion in each is measured by a simple analytical technique like ¹H NMR or TLC. researchgate.net
One enantiomer of the catalyst will typically react faster with a given enantiomer of the alcohol (the "matched" pair). By identifying the faster-reacting catalyst and applying an empirically derived mnemonic, the absolute configuration of the alcohol can be confidently assigned. nih.govnih.govescholarship.org
Compound Reference Table
Applications and Synthetic Utility of Cis Quaternary Alcohol Building Blocks
Total Synthesis of Natural Products Featuring Quaternary Stereocenters
The construction of quaternary carbon stereocenters, particularly those bearing a hydroxyl group in a cis-configuration, is a formidable challenge in the total synthesis of natural products. The successful incorporation of these motifs is a testament to the ingenuity of modern synthetic strategies and underscores their profound impact on the architectural landscape of bioactive molecules.
Architectural Significance of Quaternary Centers in Natural Products
Quaternary stereocenters, and by extension cis-quaternary alcohols, impart significant architectural rigidity and complexity to natural products. nih.govnih.gov This structural feature often plays a crucial role in defining the three-dimensional shape of a molecule, which in turn dictates its biological activity. The conformational restriction imposed by a quaternary center can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Many natural products possessing intriguing biological and pharmacological activities feature vicinal all-carbon quaternary stereocenters. nih.gov The presence of these sterically congested centers is a recurring theme in a variety of secondary metabolites, highlighting their evolutionary importance. rsc.org
Case Studies in Total Synthesis Demonstrating cis-Quaternary Alcohol Formation
The total synthesis of complex natural products provides a platform to showcase innovative methods for the construction of challenging structural motifs like cis-quaternary alcohols. While direct examples focusing exclusively on this compound formation are not extensively detailed in the provided search results, several syntheses of natural products containing contiguous quaternary carbons offer insights into the strategies that can be adapted for this purpose.
For instance, the total synthesis of sordaricin , a molecule with three contiguous quaternary centers, involved a biomimetic intramolecular Diels-Alder cycloaddition as a key step to establish two of these centers. nih.gov While not explicitly forming a this compound in this step, the principles of stereocontrol in such transformations are highly relevant.
Another notable example is the synthesis of (±)-acutumine , where a key spiroannulation was achieved through a radical-polar crossover reaction to create the initial quaternary center. nih.gov Subsequent manipulations in such syntheses often involve the introduction of hydroxyl groups, and controlling the stereochemistry to achieve a cis relationship would be a critical step.
The total synthesis of (±)-cis-α-ambrinol provides a more direct illustration of forming a cis-oxygenated quaternary center. A key step in this synthesis is the diastereoselective epoxidation of an α-dihydroionone derivative to yield a cis-epoxide, which is then opened to a 1,3-diol, establishing the desired cis relationship at the carbon that will become part of the final quaternary alcohol moiety. researchgate.net
In the synthesis of (+)-rubellin C , a stereoselective allylation was employed to simultaneously set a quaternary center and a vicinal hydroxyl group, showcasing a strategy to control the relative stereochemistry. nih.gov
These examples, while not exclusively focused on the direct formation of a this compound as the primary topic, demonstrate the types of complex synthetic challenges and stereochemical control required, which are directly applicable to the synthesis of this specific motif.
Strategies for Overcoming Steric Hindrance in Natural Product Synthesis
The formation of quaternary carbon centers is inherently challenging due to significant steric hindrance. nih.govnih.gov Synthetic chemists have developed a variety of strategies to overcome this hurdle.
One common approach is the use of intramolecular reactions , where the reacting partners are tethered together, effectively increasing the local concentration and overcoming the entropic barrier associated with bringing two sterically demanding groups together. nih.gov The intramolecular Heck reaction, for instance, has been employed to create spiro quaternary carbons in the synthesis of various alkaloids. cnrs.fr
Rearrangement reactions , such as the Cope rearrangement, can also be utilized to form quaternary centers under thermal or catalytic conditions. In the synthesis of sordaricin, an irreversible Cope rearrangement was used to establish the first quaternary center, with the stereochemical outcome dictated by a boat-like transition state that minimizes steric interactions. nih.gov
Catalytic methods employing transition metals or organocatalysts have emerged as powerful tools for the enantioselective construction of quaternary stereocenters. nih.gov These catalysts can create a chiral environment that directs the approach of reactants, enabling the formation of sterically congested centers with high stereocontrol. For example, palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones has been shown to generate ketones with a β-benzylic quaternary stereocenter in high yield and enantioselectivity. nih.gov
The following table summarizes some of the key strategies employed to overcome steric hindrance in the synthesis of quaternary centers in natural products:
| Strategy | Description | Example Application |
| Intramolecular Reactions | Covalently linking reacting partners to facilitate bond formation. | Intramolecular Heck reaction for spiro quaternary carbon formation. cnrs.fr |
| Rearrangement Reactions | Utilizing pericyclic reactions to form new carbon-carbon bonds. | Cope rearrangement in the synthesis of sordaricin. nih.gov |
| Catalytic Methods | Employing chiral catalysts to control stereochemistry. | Palladium-catalyzed conjugate addition for benzylic quaternary centers. nih.gov |
| Radical Cyclizations | Using radical intermediates to form cyclic structures. | Radical-polar crossover reaction in the synthesis of (±)-acutumine. nih.gov |
Role as Chiral Ligands and Catalysts in Asymmetric Synthesis
Chiral alcohols are a cornerstone of asymmetric catalysis, serving as precursors to a wide variety of ligands for transition metal catalysis and as organocatalysts in their own right. The well-defined three-dimensional structure of cis-quaternary alcohols makes them attractive scaffolds for the design of new chiral catalysts.
Organocatalysts Derived from Chiral Alcohols
In addition to their role as ligand precursors, chiral alcohols can also function directly as organocatalysts. mdpi.com They can activate substrates through hydrogen bonding or by forming covalent intermediates. Proline and its derivatives, which contain both an amine and a carboxylic acid (and can be considered a type of amino alcohol), are classic examples of highly successful organocatalysts. mdpi.com
Cinchona alkaloids, which feature a secondary alcohol as a key structural element, are another prominent class of organocatalysts used in a wide range of asymmetric reactions. nih.gov These natural products and their derivatives can act as Brønsted bases, hydrogen-bond donors, or phase-transfer catalysts. nih.gov
The development of organocatalysts based on the this compound scaffold is an area with significant potential. The steric bulk and defined stereochemistry of these molecules could be leveraged to create highly selective catalysts for various transformations. For example, they could be employed in asymmetric aldol (B89426) reactions, Michael additions, or cycloadditions, where the catalyst's chiral environment dictates the stereochemical outcome.
The table below lists some prominent classes of chiral alcohol-based organocatalysts:
| Organocatalyst Class | Activation Mode |
| Proline and Derivatives | Enamine and iminium ion catalysis. mdpi.com |
| Cinchona Alkaloids | Brønsted base, hydrogen bonding, phase-transfer catalysis. nih.gov |
| Thioureas and Squaramides | Hydrogen bond donation. |
| Chiral Phosphoric Acids | Brønsted acid catalysis. mdpi.com |
Advanced Molecular Design and Pharmaceutical Relevance of Quaternary Alcohols
The incorporation of quaternary carbon centers, particularly those bearing a hydroxyl group in a specific stereochemical orientation (cis-), represents a sophisticated strategy in modern medicinal chemistry. These structural motifs are not merely passive components of a molecule; they actively influence a compound's pharmacological profile by conferring unique properties that can enhance therapeutic efficacy. The rigid three-dimensional arrangement of substituents around a quaternary center can lead to improved metabolic stability, conformational rigidity, and binding selectivity, making cis-quaternary alcohols highly sought-after building blocks in drug design. nih.gov
The strategic advantage of installing quaternary centers is particularly significant in the pharmaceutical industry, where the development of molecules with favorable pharmacokinetic properties is a primary objective. nih.gov Tertiary alcohols, a category that includes quaternary alcohols, often exhibit an improved metabolic profile compared to primary or secondary alcohols. The quaternary carbon atom is not susceptible to oxidation, and the surrounding bulky alkyl groups can sterically hinder the hydroxyl group from undergoing common metabolic transformations like glucuronidation. acs.org This inherent stability can lead to longer half-lives and improved bioavailability of drug candidates.
Furthermore, the introduction of a chiral quaternary carbon center can significantly enhance both the biological activity and metabolic stability of a molecule, opening new avenues for drug discovery. acs.org The precise spatial orientation of the four different substituents allows for highly specific interactions with biological targets, such as enzymes and receptors. This can result in higher potency and selectivity, thereby reducing off-target effects.
Recent synthetic advancements have made these complex structures more accessible. For instance, methodologies have been developed for the direct conversion of widely available tertiary alcohols into quaternary carbons through techniques like the merger of photoredox catalysis and iron-mediated SH2 bond formation. nih.gov Such methods facilitate the modular synthesis of sterically congested quaternary centers from a diverse range of starting materials. nih.gov
The following table summarizes the key advantages that quaternary alcohol moieties impart to pharmaceutical agents.
| Feature | Impact on Molecular Properties | Pharmaceutical Relevance |
| Metabolic Stability | The quaternary carbon is resistant to metabolic oxidation. Steric hindrance around the -OH group can reduce susceptibility to conjugation reactions (e.g., glucuronidation). acs.org | Increased drug half-life, improved oral bioavailability, and more predictable pharmacokinetic profiles. |
| Conformational Rigidity | The tetrahedral geometry with four carbon substituents restricts bond rotation, locking the molecule into a more defined conformation. nih.gov | Enhanced binding affinity and selectivity for the target receptor or enzyme by reducing the entropic penalty upon binding. |
| Binding Selectivity | The precise three-dimensional arrangement of substituents allows for highly specific and directional interactions (e.g., hydrogen bonding from the alcohol) with the biological target. nih.govstereoelectronics.org | Increased therapeutic potency and a reduction in off-target side effects. |
| Structural Complexity | Provides access to novel chemical space and unique molecular architectures that can be difficult for metabolic enzymes to recognize. nih.gov | Opportunity to develop novel drug candidates with unique mechanisms of action and improved intellectual property positions. |
Several pharmaceuticals and bioactive molecules incorporate a quaternary alcohol or a closely related quaternary center, highlighting the utility of this structural motif. For example, the analgesic drug Tapentadol features vicinal tertiary stereocenters, a structure whose synthesis can be approached using strategies for creating quaternary centers. acs.org Another example is Glycopyrrolate, a quaternary ammonium (B1175870) salt which contains a tertiary alcohol. nih.gov Its highly polar quaternary ammonium group limits its ability to cross lipid membranes like the blood-brain barrier. nih.gov While not a this compound in the strictest sense, it demonstrates the pharmaceutical application of molecules containing both quaternary centers and alcohol functionalities.
The utility of these building blocks is further demonstrated in the expedited synthesis of complex molecules, such as liver receptor agonists, showcasing their value in creating libraries of compounds for screening and lead optimization. nih.gov The ability to form these sterically congested centers in a controlled manner is a significant advancement for medicinal chemists aiming to fine-tune the properties of drug candidates. nih.gov
Q & A
Q. What are the common synthetic pathways for cis-Quaternary alcohol, and what are their limitations in yield and stereochemical control?
Methodological Answer: this compound is typically synthesized as a byproduct during the preparation of neuromuscular blocking agents like Atracurium. Key pathways include:
- Epoxide Ring-Opening Reactions : Reaction of intermediates like laudanosine derivatives with epoxides under basic conditions. However, stereochemical control is challenging due to competing elimination pathways, often leading to diastereomer mixtures .
- Catalytic Hydrogenation : Used to reduce ketone intermediates, but requires precise control of pressure and catalyst type (e.g., Pd/C or Raney Ni) to minimize over-reduction .
Q. Limitations :
- Low yields (typically 10–20%) due to competing side reactions.
- Poor stereoselectivity without chiral auxiliaries or asymmetric catalysis.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Stereochemical Purity | Key Challenge |
|---|---|---|---|
| Epoxide Ring-Opening | 15–25 | 60–70% cis | Diastereomer separation |
| Catalytic Hydrogenation | 20–30 | 80–85% cis | Catalyst poisoning |
Q. Which analytical techniques are most effective for identifying and quantifying this compound in pharmaceutical formulations?
Methodological Answer:
- HPLC with UV Detection : Reverse-phase C18 columns (e.g., Agilent Zorbax) using acetonitrile-phosphate buffer mobile phases. Limits of detection (LOD) ≈ 0.1 µg/mL, but limited resolution for diastereomers .
- LC-MS/MS : Provides higher specificity via MRM (multiple reaction monitoring). LOD ≈ 0.01 µg/mL, suitable for trace impurity analysis .
- Chiral NMR Spectroscopy : ¹H-NMR (600 MHz) with chiral shift reagents (e.g., Eu(hfc)₃) resolves stereoisomers but requires high-purity samples .
Q. Validation Considerations :
- Follow ICH Q2(R1) guidelines for linearity, accuracy (recovery 95–105%), and precision (RSD < 2%) .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselective formation of this compound during Atracurium synthesis?
Methodological Answer: Stereoselectivity is highly sensitive to:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cis-configuration by stabilizing transition states through dipole interactions.
- Temperature : Lower temperatures (0–5°C) reduce kinetic competition, enhancing cis-selectivity by 15–20% .
- Catalyst Design : Chiral ionic liquids (e.g., imidazolium-based) improve enantiomeric excess (ee > 90%) but require post-reaction removal .
Q. Contradictions in Literature :
- Some studies report higher cis yields with microwave-assisted synthesis, while others note degradation risks. Resolve via Design of Experiments (DoE) to optimize time-temperature profiles .
Q. What are the key challenges in isolating this compound from complex reaction mixtures, and how can chromatographic methods be optimized?
Methodological Answer: Challenges :
- Co-elution with structurally similar impurities (e.g., trans-Quaternary alcohol).
- Low abundance in mixtures (≤1% w/w).
Q. Optimization Strategies :
- Two-Dimensional Chromatography : Combine ion-exchange and size-exclusion columns for orthogonal separation .
- Preparative SFC (Supercritical Fluid Chromatography) : CO₂-methanol mobile phases achieve baseline separation with >98% purity, reducing solvent use by 40% compared to HPLC .
Q. Table 2: Chromatographic Method Performance
| Technique | Purity (%) | Recovery (%) | Time per Run |
|---|---|---|---|
| Prep-HPLC | 95–97 | 85–90 | 120 min |
| SFC | 98–99 | 92–95 | 75 min |
Q. How can mechanistic studies resolve contradictions in reported degradation pathways of this compound?
Methodological Answer: Discrepancies arise in oxidative vs. hydrolytic degradation pathways:
- Forced Degradation Studies : Expose samples to H₂O₂ (oxidative) and pH 9.0 buffers (hydrolytic). Monitor via LC-MS to identify degradation products (e.g., quinone derivatives vs. acid hydrolysis products) .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis mechanisms. Confirms whether nucleophilic attack occurs at the quaternary carbon or ester groups .
Q. Statistical Analysis :
Q. Guidance for Researchers
- Literature Review : Use Boolean search strings (e.g., "this compound" AND "stereoselective synthesis") across PubMed, Web of Science, and Scopus to identify mechanistic studies .
- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and analytical parameters (column type, mobile phase) per AJEV standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
